4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-(3-(3,4-methylenedioxyphenylcarbamoyloxy)propyl)piperidine
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Overview
Description
NNC-22-0031 is a small molecule drug developed by Novo Nordisk A/S. It is known for its antagonistic effects on serotonin 2 receptors, adrenergic receptor alpha-1, and dopamine D2 receptors . This compound has been studied for its potential use in treating psychotic disorders, particularly schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves:
- Formation of the piperidine ring.
- Introduction of the fluorine atom at the benzisoxazole moiety.
- Attachment of the methylenedioxyphenyl group to the piperidine ring .
Industrial Production Methods
The industrial production of NNC-22-0031 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NNC-22-0031 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common, particularly involving the fluorine and methylenedioxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of NNC-22-0031 with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Utilized in the development of new neuroleptic drugs with improved efficacy and fewer side effects.
Mechanism of Action
NNC-22-0031 exerts its effects by antagonizing serotonin 2 receptors, adrenergic receptor alpha-1, and dopamine D2 receptors. This leads to a reduction in dopaminergic and serotonergic activity, which is beneficial in treating psychotic disorders. The compound’s selectivity for mesolimbic pathways helps reduce the risk of extrapyramidal side effects .
Comparison with Similar Compounds
Similar Compounds
NNC-19-1228: Another compound developed by Novo Nordisk A/S with a similar pharmacologic profile.
Clozapine: A well-known antipsychotic with mixed dopamine, serotonin, and adrenergic antagonist action.
Uniqueness
NNC-22-0031 is unique due to its selective antagonism of serotonin 2 receptors, adrenergic receptor alpha-1, and dopamine D2 receptors, which provides a balanced approach to treating psychotic disorders without causing significant motoric side effects .
Properties
CAS No. |
160436-12-4 |
---|---|
Molecular Formula |
C23H25ClFN3O5 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl N-(1,3-benzodioxol-5-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H24FN3O5.ClH/c24-16-2-4-18-20(12-16)32-26-22(18)15-6-9-27(10-7-15)8-1-11-29-23(28)25-17-3-5-19-21(13-17)31-14-30-19;/h2-5,12-13,15H,1,6-11,14H2,(H,25,28);1H |
InChI Key |
GYGUWRJKLIJBQP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC(=O)NC4=CC5=C(C=C4)OCO5.Cl |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC(=O)NC4=CC5=C(C=C4)OCO5.Cl |
Key on ui other cas no. |
160436-12-4 |
Synonyms |
4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-(3-(3,4-methylenedioxyphenylcarbamoyloxy)propyl)piperidine NNC 22-0031 NNC 220031 NNC-22-0031 NNC-220031 |
Origin of Product |
United States |
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